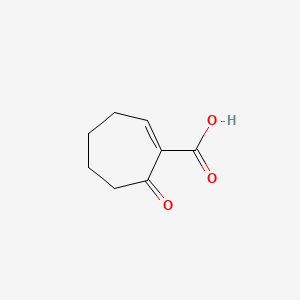

7-Oxocyclohept-1-ene-1-carboxylic acid

Description

7-Oxocyclohept-1-ene-1-carboxylic acid is a seven-membered cyclic compound featuring a ketone group at position 7 and a carboxylic acid substituent at position 1.

Properties

CAS No. |

186494-94-0 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.165 |

IUPAC Name |

7-oxocycloheptene-1-carboxylic acid |

InChI |

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(7)8(10)11/h4H,1-3,5H2,(H,10,11) |

InChI Key |

HMYOZMIMGQYPLD-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)C(=CC1)C(=O)O |

Synonyms |

1-Cycloheptene-1-carboxylicacid,7-oxo-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Cycloheptatriene Derivatives

Compound : 7-(Carboxymethyl)-2-hydroxy-3-oxo-1,4,6-cycloheptatriene-1-carboxylic acid

- Molecular Formula : C₁₀H₈O₆

- Key Features :

- Comparison: Ring Saturation: Unlike 7-oxocyclohept-1-ene-1-carboxylic acid (one double bond), this analog has a fully conjugated triene system, which may enhance resonance stabilization and alter reactivity in cycloaddition or oxidation reactions. Applications: The presence of multiple reactive sites suggests utility in synthesizing polyfunctionalized molecules, such as pharmaceutical intermediates or metal-chelating agents .

Bicyclic Heterocyclic Analogs

Compound : (5R)-7-Oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (CAS: 78854-41-8)

- Key Features :

- Comparison: Ring Strain: The fused bicyclic system introduces ring strain, analogous to β-lactam antibiotics, which may enhance reactivity toward nucleophiles (e.g., in antibiotic activity) . Stability: The nitrogen-containing ring may reduce stability under acidic or hydrolytic conditions compared to the all-carbon cycloheptene system.

Functional Group Variants

Compound Class: Benzodiazepine and Cyclohexanone Derivatives (e.g., 7-chloro-5-(o-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

- Key Features: Aromatic rings fused with diazepine or cyclohexanone moieties .

- Comparison: Aromaticity: Benzodiazepines exhibit planar aromatic systems, contrasting with the non-aromatic cycloheptene ring of the target compound. Pharmacological Role: These derivatives are clinically significant as anxiolytics or sedatives, whereas 7-oxocyclohept-1-ene-1-carboxylic acid’s applications remain speculative without direct data.

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction has been employed to construct bicyclic intermediates that are later functionalized into target structures. For example, 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester was synthesized via a regioselective Diels-Alder reaction between furan derivatives and dienophiles. Although this method produces bicyclic frameworks, analogous approaches could adapt the diene/dienophile pairing to generate monocyclic cycloheptene systems.

Reaction Conditions:

Example Protocol:

-

Substrate : Diester with terminal alkenes at positions 1 and 7.

-

Catalyst : Grubbs II (5 mol%).

Functional Group Introduction and Modification

Carboxylic Acid Installation

The patent CN111808040A discloses a method for introducing carboxylic acids via hydrolysis of dithiocarbonate intermediates. While developed for oxazolidinone systems, this approach could be adapted:

Yield Optimization:

Ketone Group Introduction

Oxidation of secondary alcohols or deprotection of ketals are standard methods. For example:

-

Swern Oxidation : Convert a cycloheptene-derived secondary alcohol to a ketone using oxalyl chloride and dimethyl sulfide.

-

Ozonolysis : Cleave dienes to generate ketones, though this risks over-oxidation of the carboxylic acid.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

The PubChem entry for cyclohept-1-ene-1-carboxylic acid (CID 12512566) provides critical reference data:

¹H NMR (BRUKER AC-300, CCl₄):

¹³C NMR:

Infrared (IR) Spectroscopy

The FTIR spectrum (FILM cast from CCl₄) shows:

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Oxocyclohept-1-ene-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis can be approached via cyclization of pre-functionalized precursors. For example, keto-enol tautomerization or intramolecular aldol condensation of a suitably substituted heptenoic acid derivative may yield the target compound. Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., THF vs. DMF) critically affect cyclization efficiency. Catalytic acids (e.g., p-toluenesulfonic acid) or bases (e.g., KOtBu) can modulate regioselectivity . Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane .

Q. How can the structure of 7-Oxocyclohept-1-ene-1-carboxylic acid be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : NMR will show deshielded protons adjacent to the carbonyl group (δ 2.5–3.5 ppm for the cycloheptene ring) and the carboxylic acid proton (δ 10–12 ppm, if present). NMR will confirm the ketone (δ ~200 ppm) and carboxylic acid (δ ~170 ppm) functionalities .

- IR : Strong absorption bands at ~1700 cm (C=O stretch of carboxylic acid) and ~1650 cm (conjugated ketone) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (CHO) with a molecular ion peak at m/z 154.0630 .

Q. What are the key stability considerations for 7-Oxocyclohept-1-ene-1-carboxylic acid under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-dependent degradation : Test aqueous solutions at pH 2–12. The carboxylic acid group may decarboxylate under strongly acidic conditions, while the ketone could undergo nucleophilic attack in basic media. Monitor via UV-Vis spectroscopy or HPLC .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Store the compound at –20°C in anhydrous solvents to prevent hydrolysis .

Advanced Research Questions

Q. How does the conjugated system in 7-Oxocyclohept-1-ene-1-carboxylic acid influence its reactivity in Diels-Alder or Michael addition reactions?

- Methodological Answer : The cycloheptene ring’s strain and conjugation with the ketone/carboxylic acid groups enhance its electrophilicity. For Diels-Alder reactions, the compound may act as a dienophile with electron-rich dienes (e.g., furan derivatives). Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (HOMO/LUMO). Experimentally, monitor reaction progress under inert atmospheres (N) at 60–100°C .

Q. What strategies resolve contradictions in reported spectral data for 7-Oxocyclohept-1-ene-1-carboxylic acid derivatives?

- Methodological Answer : Cross-validate data using:

- 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations, especially for stereoisomers .

- X-ray crystallography to confirm absolute configuration if crystalline derivatives are obtainable .

- Computational comparison : Optimize molecular geometry using Gaussian or ORCA software and simulate NMR shifts with tools like ACD/Labs. Discrepancies >0.5 ppm suggest misassignment or impurities .

Q. How can computational methods predict the bioavailability and metabolic pathways of 7-Oxocyclohept-1-ene-1-carboxylic acid?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. The carboxylic acid group may limit blood-brain barrier penetration .

- Metabolic Pathway Simulation : Tools like GLORY or Meteor (Lhasa Ltd.) can predict phase I/II metabolism. Likely pathways include β-oxidation of the cycloheptene ring or glucuronidation of the carboxylic acid .

Q. What experimental designs mitigate side reactions during functionalization of the cycloheptene ring?

- Methodological Answer :

- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester (using SOCl/MeOH) to prevent nucleophilic interference during ring functionalization .

- Catalytic Control : Use asymmetric catalysts (e.g., Jacobsen’s catalyst for epoxidation) to direct stereochemistry. Monitor enantiomeric excess via chiral HPLC .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to favor desired products. For example, low temperatures (–78°C) may stabilize kinetic intermediates in lithiation reactions .

Data Presentation and Analysis Guidelines

- Tables : Include comparative yields under varying synthetic conditions (e.g., solvent, catalyst) .

- Figures : Use annotated reaction mechanisms and orbital diagrams to illustrate reactivity .

- Statistical Validation : Apply Student’s t-test or ANOVA to assess significance of yield differences across triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.